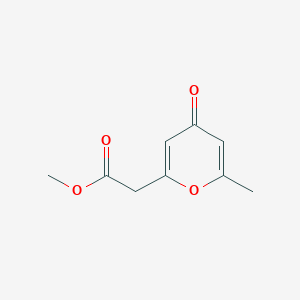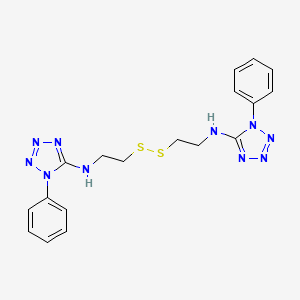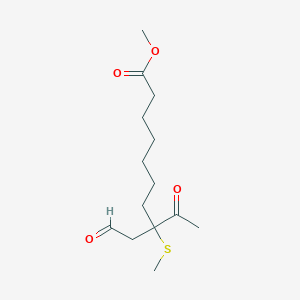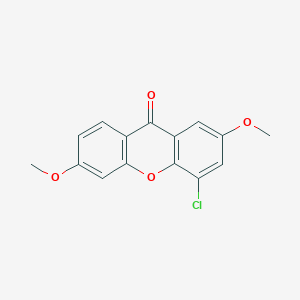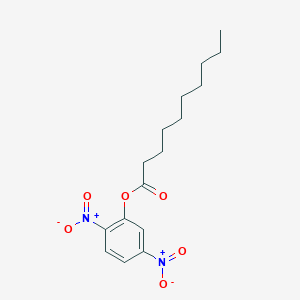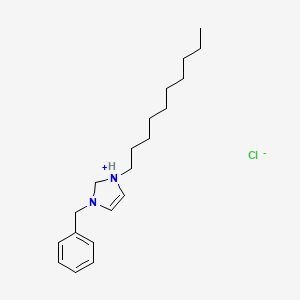![molecular formula C12H14ClNO2 B14595095 1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene CAS No. 61608-84-2](/img/structure/B14595095.png)
1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene is an organic compound that features a cyclopentyl ring substituted with a chloromethyl group and a nitrobenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Nitration: The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene.
Oxidation: Carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene involves its interaction with molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects. The nitro group may also participate in redox reactions, influencing the compound’s activity.
Comparación Con Compuestos Similares
- 1-[2-(Chloromethyl)cyclopentyl]-4-methylbenzene
- 1-[2-(Chloromethyl)cyclopentyl]-4-aminobenzene
- 1-[2-(Chloromethyl)cyclopentyl]-4-hydroxybenzene
Uniqueness: 1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene is unique due to the presence of both a chloromethyl group and a nitro group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Propiedades
Número CAS |
61608-84-2 |
|---|---|
Fórmula molecular |
C12H14ClNO2 |
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
1-[2-(chloromethyl)cyclopentyl]-4-nitrobenzene |
InChI |
InChI=1S/C12H14ClNO2/c13-8-10-2-1-3-12(10)9-4-6-11(7-5-9)14(15)16/h4-7,10,12H,1-3,8H2 |
Clave InChI |
HMVKMHUNVQGRLM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)C2=CC=C(C=C2)[N+](=O)[O-])CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)
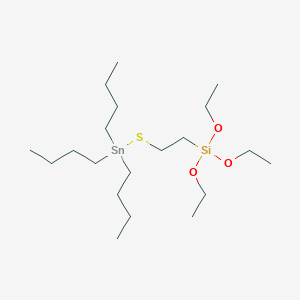
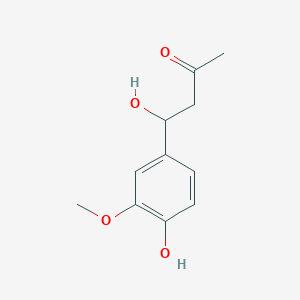
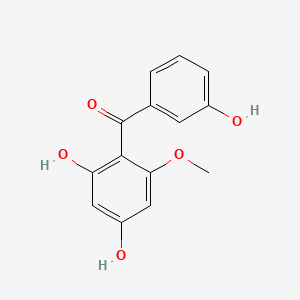
![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)
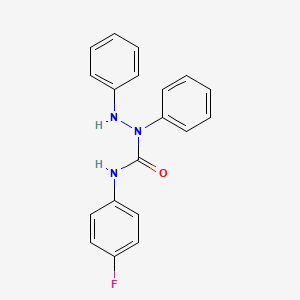
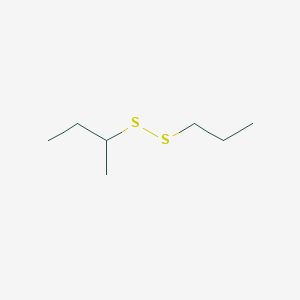
![2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14595049.png)
